molecular formula C18H14ClN3O2 B4090008 3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

Cat. No.: B4090008
M. Wt: 339.8 g/mol
InChI Key: RJDCCYHBCJMNNZ-UHFFFAOYSA-N
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Description

  • Starting material: 3-chlorobenzene
  • Reagents: Halogenation agents (e.g., N-chlorosuccinimide)
  • Conditions: Solvents like chloroform, reaction temperatures around 0-25°C
  • Step 3: Formation of Imidazolidine-2,4-dione Ring

    • Starting material: Intermediate from Step 2
    • Reagents: Urea or thiourea derivatives
    • Conditions: Heating under reflux, solvents like ethanol or methanol
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

    Properties

    IUPAC Name

    3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H14ClN3O2/c19-12-4-3-5-13(9-12)22-17(23)16(21-18(22)24)8-11-10-20-15-7-2-1-6-14(11)15/h1-7,9-10,16,20H,8H2,(H,21,24)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RJDCCYHBCJMNNZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H14ClN3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    339.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione typically involves multi-step organic reactions

    • Step 1: Synthesis of Indole Derivative

      • Starting material: Indole
      • Reagents: Various electrophiles (e.g., alkyl halides, acyl chlorides)
      • Conditions: Catalysts such as Lewis acids, solvents like dichloromethane or toluene

    Chemical Reactions Analysis

    Types of Reactions

    3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

      Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

      Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated intermediates.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

      Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

      Substitution: Halogenated intermediates, catalysts like palladium on carbon, solvents like acetonitrile or dimethylformamide.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

    Scientific Research Applications

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

      Medicine: Explored as a potential drug candidate for various therapeutic applications.

      Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

    Mechanism of Action

    The mechanism of action of 3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

    Comparison with Similar Compounds

    Similar Compounds

      3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione: shares structural similarities with other indole derivatives and imidazolidine-2,4-dione compounds.

      Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.

      Imidazolidine-2,4-dione Compounds: Compounds like hydantoin, phenytoin, and dantrolene.

    Uniqueness

    The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
    Reactant of Route 2
    3-(3-chlorophenyl)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione

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